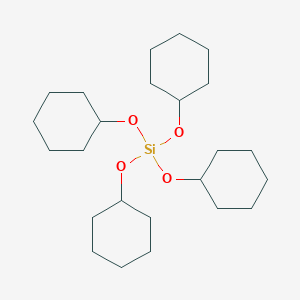

Tetracyclohexyl orthosilicate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a colorless to pale yellow liquid with low viscosity and low volatility. This compound is stable in air but should be kept away from water and strong oxidizing agents .

Métodos De Preparación

The synthesis of silicic acid (H4SiO4), tetracyclohexyl ester typically involves the reaction of silicic acid with cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .

Análisis De Reacciones Químicas

Tetracyclohexyl orthosilicate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed to form silicic acid and cyclohexanol. This reaction is typically catalyzed by acids or bases.

Condensation: The compound can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures. This reaction is often facilitated by the presence of catalysts such as titanium or tin compounds.

Substitution: The ester groups can be substituted by other nucleophiles, such as alcohols or amines, to form different silicon-containing compounds.

Common reagents used in these reactions include water, alcohols, amines, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor for Silicon-Containing Compounds

Tetracyclohexyl orthosilicate serves as a precursor for synthesizing various silicon-containing compounds and materials. It is instrumental in the preparation of siloxane polymers and resins, which are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Biological Applications

Study of Silicon Metabolism

In biological research, this compound is utilized to study silicon metabolism and its role in biological systems. This includes investigating how silicon compounds influence plant growth and development, as well as their potential health benefits in humans.

Development of Biomaterials

The compound is also significant in the development of silicon-based biomaterials for medical applications. These biomaterials can be used in drug delivery systems, where they help control the release of therapeutic agents, enhancing the efficacy and safety of treatments.

Industrial Applications

Coatings and Sealants

this compound is employed in producing high-performance coatings and sealants. These materials are essential in construction and manufacturing industries for providing protective barriers against moisture, chemicals, and UV radiation.

Adhesives

The compound's unique properties make it suitable for formulating adhesives that require strong bonding capabilities while maintaining flexibility. Its application in this area supports various industries, including automotive and aerospace, where reliable adhesion is critical.

Case Study 1: Use in Coatings

A study demonstrated that incorporating this compound into epoxy coatings significantly improved their mechanical properties and resistance to chemical attack. The modified coatings exhibited enhanced adhesion to substrates and reduced permeability to water, making them ideal for exterior applications.

Case Study 2: Drug Delivery Systems

Research on silicon-based biomaterials revealed that this compound can be used to create nanoparticles for targeted drug delivery. These nanoparticles showed controlled release profiles for anticancer drugs, leading to improved therapeutic outcomes with reduced side effects.

Data Summary

The following table summarizes the key applications of this compound:

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for siloxane polymers | Versatile material properties |

| Biological Research | Study of silicon metabolism | Insights into plant growth and health effects |

| Medical Applications | Drug delivery systems | Enhanced control over therapeutic release |

| Industrial Coatings | Protective coatings | Improved durability and resistance |

| Adhesives | Strong bonding agents | Essential for high-performance applications |

Mecanismo De Acción

The mechanism of action of silicic acid (H4SiO4), tetracyclohexyl ester involves its ability to form siloxane bonds through condensation reactions. These bonds are crucial for the formation of polymeric structures and materials. The compound can also undergo hydrolysis to release silicic acid, which can participate in various biochemical and chemical processes .

The molecular targets and pathways involved in its action include the formation of siloxane networks and the interaction with biological molecules such as proteins and enzymes. These interactions can influence the properties and functions of the resulting materials and systems .

Comparación Con Compuestos Similares

Tetracyclohexyl orthosilicate can be compared with other similar compounds, such as:

Tetraethyl orthosilicate (TEOS): TEOS is another ester of silicic acid, with ethyl groups instead of cyclohexyl groups.

Tetrapropyl orthosilicate: This compound has propyl groups instead of cyclohexyl groups.

Tetraethyl silicate: Similar to TEOS, this compound is used in the production of silica and silicate materials.

The uniqueness of silicic acid (H4SiO4), tetracyclohexyl ester lies in its specific ester groups, which can influence its reactivity and the properties of the resulting materials. The cyclohexyl groups provide steric hindrance and can affect the solubility and stability of the compound .

Propiedades

Número CAS |

15717-29-0 |

|---|---|

Fórmula molecular |

C24H44O4Si |

Peso molecular |

424.7 g/mol |

Nombre IUPAC |

tetracyclohexyl silicate |

InChI |

InChI=1S/C24H44O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h21-24H,1-20H2 |

Clave InChI |

KKZOJPJHWKWAID-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |

SMILES canónico |

C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |

Key on ui other cas no. |

15717-29-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.